4-Amino-3,5-difluorobenzoic acid
Overview
Description
4-Amino-3,5-difluorobenzoic acid: is an organic compound with the molecular formula C7H5F2NO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by an amino group. This compound is known for its applications in various fields, including medicinal chemistry and material science .
Mechanism of Action
Target of Action
The primary target of 4-Amino-3,5-difluorobenzoic acid is the defects in perovskite photovoltaic devices . It acts as a Lewis base and is used in the passivation of these devices .
Mode of Action
This compound interacts with its targets by passivating the defects in perovskite photovoltaic devices . The compound’s fluorine atoms are meta-connected, which enhances its efficacy in suppressing defects .
Biochemical Pathways
The compound affects the passivation pathway in perovskite photovoltaic devices . By suppressing defects, it improves the performance of these devices .
Result of Action
The action of this compound results in enhanced performance of perovskite photovoltaic devices . Specifically, it leads to a high detectivity of 1.69 × 10^13 Jones and a comparatively lower dark current density of 2.2 × 10^-10 A/cm^2 among all-inorganic perovskite photodetector systems .
Action Environment
The action of this compound is influenced by the environment within the perovskite photovoltaic devices . The compound exhibits superior efficacy in suppressing defects and enhancing hydrophobicity, which suggests that it may be more effective in environments where these properties are advantageous .
Biochemical Analysis
Biochemical Properties
4-Amino-3,5-difluorobenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound can act as a substrate or inhibitor for various enzymes, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in aromatic amino acid metabolism, such as phenylalanine hydroxylase and tyrosine hydroxylase. These interactions can lead to alterations in the catalytic activity of these enzymes, thereby affecting the overall metabolic pathways in which they are involved .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, this compound can alter cellular metabolism by impacting the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules, such as enzymes and receptors. These interactions can result in enzyme inhibition or activation, depending on the nature of the binding. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can exert beneficial effects, such as enhancing metabolic efficiency and reducing oxidative stress. At high doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with significant changes in biological activity occurring beyond a certain concentration .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to aromatic amino acid metabolism. It interacts with enzymes such as phenylalanine hydroxylase and tyrosine hydroxylase, influencing the conversion of phenylalanine to tyrosine and subsequently to other metabolites. These interactions can affect metabolic flux and the levels of various metabolites, thereby impacting overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation. The distribution of this compound can vary depending on the tissue type and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of this compound can determine its specific effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3,5-difluorobenzoic acid can be achieved through several methods. One common approach involves the nitration of 3,5-difluorobenzoic acid, followed by reduction to introduce the amino group. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be performed using catalytic hydrogenation or chemical reducing agents such as tin(II) chloride in hydrochloric acid .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3,5-difluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of 4-nitro-3,5-difluorobenzoic acid.
Reduction: Formation of 4-amino-3,5-difluorobenzyl alcohol.
Substitution: Formation of 4-amino-3,5-difluorobenzylamine or 4-amino-3,5-difluorobenzylthiol.
Scientific Research Applications
4-Amino-3,5-difluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
4-Amino-3-fluorobenzoic acid: Similar structure but with only one fluorine atom.
4-Amino-2,6-difluorobenzoic acid: Similar structure but with fluorine atoms at different positions.
4-Amino-3,5-dichlorobenzoic acid: Similar structure but with chlorine atoms instead of fluorine.
Uniqueness: 4-Amino-3,5-difluorobenzoic acid is unique due to the presence of two fluorine atoms at positions 3 and 5, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules .
Properties
IUPAC Name |
4-amino-3,5-difluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHZRTJMDQYAHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10300184 | |
Record name | 4-amino-3,5-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10300184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500577-99-1 | |
Record name | 4-amino-3,5-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10300184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-3,5-difluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Amino-3,5-difluorobenzoic acid (14-FABA) interact with perovskite materials and what are the downstream effects on device performance?
A1: 14-FABA acts as a Lewis base and interacts with the perovskite material by forming a coordination bond between its carboxyl group and lead ions present on the perovskite surface. [] This interaction effectively passivates surface defects, reducing charge traps that hinder device performance. The meta-positioned fluorine atoms in 14-FABA, due to their electron-withdrawing nature, further enhance this passivation effect and increase the hydrophobicity of the perovskite film. [] Consequently, 14-FABA treated perovskite photodetectors exhibit improved performance, specifically higher detectivity and lower dark current, compared to untreated devices. []
Q2: What is the significance of the fluorine atom's position in 14-FABA compared to its regioisomer, 3-Amino-2,6-difluorobenzoic acid (13-FABA)?
A2: The research highlights the crucial role of the fluorine atom's position in dictating the effectiveness of the molecule as a passivation agent. While both 13-FABA and 14-FABA are bifluorine-substituted aminobenzoic acids, their regioisomeric structures result in significantly different interactions with the perovskite material. []
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